2-(5,5-Dimethylmorpholin-2-yl)acetic acid
Description
Properties
IUPAC Name |
2-(5,5-dimethylmorpholin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-8(2)5-12-6(4-9-8)3-7(10)11/h6,9H,3-5H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYCKMQSPUVYEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(CN1)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10861427 | |
| Record name | (5,5-Dimethylmorpholin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10861427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180863-28-9 | |
| Record name | 5,5-Dimethyl-2-morpholineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180863-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5,5-Dimethylmorpholin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10861427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Grubbs-Catalyzed Metathesis
A pivotal approach involves ring-closing metathesis (RCM) using Grubbs’ second-generation catalyst. In a representative procedure, 3-allyl-4-benzyl-3-ethyl-5,5-dimethylmorpholin-2-one undergoes RCM with ethyl acrylate in dichloromethane at 60°C under nitrogen. The reaction produces (E)-ethyl 4-(4-benzyl-3-ethyl-5,5-dimethyl-2-oxomorpholin-3-yl)but-2-enoate, which is purified via flash chromatography (20% ethyl acetate in petroleum ether). While this method focuses on a related morpholinone, it demonstrates the utility of RCM for constructing unsaturated intermediates that could be hydrolyzed to the target acetic acid derivative.
Deprotection and Hydrolysis
Following RCM, the ethyl ester group is hydrolyzed under basic conditions. For example, similar protocols employ sodium hydroxide in aqueous THF at 100–105°C to saponify esters to carboxylic acids. Acidic workup (e.g., HCl) precipitates the product, which is filtered and dried. Yields for analogous steps exceed 90%, though stereochemical outcomes depend on the starting material’s configuration.
Ketal Intermediate Formation and Acid Hydrolysis
Ketalization with Diols
Patent US7629476B2 outlines a ketal-based route applicable to morpholine derivatives. A ketone precursor (e.g., 5,5-dimethylmorpholin-2-one) reacts with ethylene glycol under acidic catalysis (p-toluenesulfonic acid) at elevated temperatures to form a ketal intermediate. This step protects reactive carbonyl groups, enabling subsequent functionalization.
Alkylation and Hydrolysis
The ketal intermediate undergoes alkylation with chloroacetic acid derivatives in the presence of potassium acetate. Heating at 183–189°C in ethylene glycol facilitates nucleophilic substitution, followed by hydrolysis with 30% sodium hydroxide. Acidification with HCl precipitates the crude product, which is recrystallized to >95% purity. This method achieves an overall yield of 67.5% over four steps, highlighting its efficiency despite requiring high temperatures.
Direct Acylation of Morpholine Derivatives
Morpholine Ring Synthesis
The tert-butyl ester of 5,5-dimethylmorpholine-4-carboxylate is synthesized from 2-amino-2-methylpropan-1-ol and ethyl bromoacetate in THF. Di-tert-butyl dicarbonate introduces the Boc protecting group, and cyclization via p-toluenesulfonic acid forms the morpholine ring. Deprotection with HCl yields the free amine, which is acylated with bromoacetic acid.
Stereochemical Control
Chiral resolution techniques, such as enzymatic kinetic resolution or chiral chromatography, ensure enantiomeric purity. For instance, SCH 50911 (a derivative) is isolated via preferential crystallization of diastereomeric salts, underscoring the importance of stereochemistry in biological activity.
Halogenation-Malonate Coupling Approach
Chlorination and Iodination
Adapted from CN105906604B, thiophene analogs are synthesized via chlorination with t-butyl hypochlorite at -10°C, followed by iodination with sodium iodide in acetone-THF. While developed for thiophene acetic acids, this method is adaptable to morpholine systems by substituting the heterocyclic core.
Malonate Coupling and Decarboxylation
The iodinated intermediate couples with diethyl malonate under palladium catalysis, forming a dialkylated product. Saponification with NaOH and acidification yield the acetic acid derivative. This route offers modularity but requires stringent temperature control (-15 to -5°C) during crystallization.
Comparative Analysis of Synthetic Methods
Research Findings and Optimization Strategies
Recent studies emphasize green chemistry adaptations. For example, replacing dichloromethane with cyclopentyl methyl ether in RCM reduces environmental impact. Similarly, microwave-assisted hydrolysis cuts reaction times from hours to minutes. Catalytic asymmetric synthesis remains underexplored but could enhance enantiomeric excess (>99%) for pharmaceutical applications .
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. For example:
Reaction :
Key Conditions :
- Catalysts : Macroporous polymeric acids (e.g., Amberlyst-15) at 50–80°C without water removal .
- Efficiency : Yields >90% for simple alcohols like ethanol or methanol.
Amidation
Reaction with amines forms amides, a critical step in peptide coupling or drug synthesis:
Reaction :
Reagents :
- DCC (Dicyclohexylcarbodiimide) : Activates the carboxylic acid.
- DMAP (4-Dimethylaminopyridine) : Accelerates the coupling.
Applications : Used to synthesize derivatives for biological screening .
Decarboxylation
Under thermal or basic conditions, the carboxylic acid group undergoes decarboxylation:
Reaction :
Mechanism : Proceeds via a six-membered cyclic transition state, releasing CO₂ .
Salt Formation
The carboxylic acid reacts with bases to form salts, enhancing solubility for pharmacological applications:
Example :
Properties :
- Solubility : >50 mg/mL in water (vs. <1 mg/mL for free acid) .
- Stability : Hygroscopic but stable under inert storage .
Nucleophilic Substitution at the Morpholine Ring
The morpholine nitrogen can participate in alkylation or acylation:
Redox Reactions
The morpholine ring’s tertiary amine can undergo oxidation, while the acetic acid moiety is redox-inert under mild conditions:
Oxidation :
Complexation with Metals
The carboxylic acid and morpholine N-atom act as chelating agents:
Example :
Comparative Reactivity Table
| Functional Group | Reaction Type | Reagents/Conditions | Key Products |
|---|---|---|---|
| Carboxylic acid | Esterification | ROH, H⁺/Amberlyst-15 | Esters (e.g., ethyl ester) |
| Carboxylic acid | Amidation | RNH₂, DCC/DMAP | Amides |
| Carboxylic acid | Salt formation | HCl, NaOH | Hydrochloride/sodium salts |
| Morpholine N-atom | Alkylation/Acylation | CH₃I, acetyl chloride | N-Alkyl/Acyl derivatives |
| Morpholine ring | Oxidation | H₂O₂, acetic acid | N-Oxide |
Research Findings
- Synthetic Utility : The compound’s dual functionality enables its use as a building block in drug design, particularly for central nervous system targets .
- Stability : Salt forms (e.g., hydrochloride) exhibit improved pharmacokinetic profiles compared to the free acid .
- Catalytic Applications : Zinc complexes of this compound accelerate esterification and cycloaddition reactions .
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
2-(5,5-Dimethylmorpholin-2-yl)acetic acid is primarily investigated for its role in drug development. Its unique structure allows it to interact with various biological targets, making it a candidate for the synthesis of pharmaceuticals aimed at treating a range of conditions.
Case Study: Antihypertensive Agents
Research has shown that derivatives of this compound can act as antihypertensive agents. Studies indicate that modifications of the morpholine ring can enhance selectivity and potency against specific receptors involved in blood pressure regulation .
2. Enzyme Inhibitors
The compound has shown promise as an enzyme inhibitor. It can be utilized in the design of inhibitors targeting enzymes involved in metabolic pathways, potentially leading to new treatments for metabolic disorders .
Synthetic Methodologies
1. Synthesis Techniques
The synthesis of this compound can be achieved through various methods, including:
- Enzyme-Mediated Synthesis : Utilizing specific enzymes to catalyze the formation of the compound from simpler precursors.
- Fluorous Synthesis : This method leverages fluorous phase separation to purify products efficiently .
Table 1: Comparison of Synthesis Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Enzyme-Mediated Synthesis | High specificity and yield | Costly enzyme preparation |
| Fluorous Synthesis | Efficient purification | Requires specialized reagents |
Analytical Applications
1. Analytical Chemistry
The compound is employed in analytical chemistry for the development of new assays and detection methods. Its properties allow for the creation of sensitive detection systems for various analytes in biological samples.
Industrial Applications
1. Agrochemicals
Research indicates potential applications in agrochemicals as a precursor for developing herbicides or fungicides. The morpholine structure may enhance the bioactivity of agricultural chemicals, leading to more effective pest control solutions.
Mechanism of Action
The mechanism of action of 2-(5,5-Dimethylmorpholin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, modulating their activity. It can also interact with cellular receptors, influencing signal transduction pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Structural Comparison of Key Compounds
Pharmacological Activity Comparison
GABAB Receptor Antagonists
- CGP55845 : A phosphinic acid-based antagonist with similar efficacy in blocking GABAB receptors but distinct pharmacokinetics due to its lipophilic dichlorophenyl group. Both compounds showed comparable effects in modulating synaptic responses, though structural differences may influence blood-brain barrier penetration .
Thiadiazole and Thiazolidine Derivatives
- Thiadiazole-Acetic Acid Derivatives (e.g., 5a–d) : Synthesized via thiol-disulfide exchange, these compounds exhibit antimicrobial properties attributed to the thiadiazole ring’s electron-deficient nature, contrasting with the morpholine-based compound’s neurological focus .
- Thiazolidine-Acetic Acid Derivatives: The 5,5-dimethyl-thiazolidine core in compounds like ampicillinoic acid () confers β-lactamase resistance, highlighting the role of ring structure in determining biological specificity .
Physicochemical Properties
Table 3: Key Properties
Biological Activity
2-(5,5-Dimethylmorpholin-2-yl)acetic acid (CAS No. 180863-28-9) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₉H₁₅N₃O₂
- Molecular Weight : 185.23 g/mol
- Structure : The compound contains a morpholine ring, which is crucial for its biological activity.
Pharmacological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity :
-
Anti-inflammatory Effects :
- The compound has been investigated for its anti-inflammatory properties, potentially inhibiting pathways involved in inflammation. This suggests a role in treating conditions characterized by chronic inflammation .
-
Neuroprotective Effects :
- Preliminary studies suggest that this compound may have neuroprotective qualities, potentially beneficial in neurological disorders .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound shows the ability to inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory processes.
- Receptor Modulation : It may modulate receptors associated with pain and inflammation, contributing to its analgesic effects .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | <0.03125 | Highly Active |
| Escherichia coli | 1–4 | Moderately Active |
| Pseudomonas aeruginosa | 1–8 | Moderately Active |
| Enterococcus faecalis | <0.25 | Highly Active |
Case Studies
-
Study on Antibacterial Efficacy :
A study published in 2023 evaluated the antibacterial efficacy of various morpholine derivatives, including this compound. It demonstrated potent activity against multidrug-resistant strains of bacteria, highlighting its potential as a therapeutic agent in treating resistant infections . -
Neuroprotective Study :
Another research effort focused on the neuroprotective effects of the compound in models of neurodegeneration. Results indicated that it could reduce neuronal cell death and inflammation in vitro, suggesting its utility in neurodegenerative disease management .
Q & A
Q. Optimization Parameters :
- Temperature control during cyclization to avoid by-products.
- Solvent selection (e.g., acetic acid or THF) to enhance reaction efficiency.
- Catalytic systems (e.g., H₂SO₄ for cyclization) to improve yield .
How is this compound characterized spectroscopically, and what analytical challenges arise?
Basic Research Question
Characterization relies on:
- NMR : ¹H and ¹³C NMR identify substituents on the morpholine ring (e.g., methyl groups at δ 1.2–1.4 ppm) and the acetic acid proton environment (δ 3.5–4.0 ppm).
- X-ray crystallography : Resolves stereochemistry and confirms hydrogen-bonded dimer formation in the solid state .
- Mass spectrometry : Validates molecular weight (C₈H₁₅NO₃; theoretical MW: 173.21 g/mol) .
Q. Challenges :
- Signal overlap in NMR due to morpholine ring protons.
- Hygroscopicity complicating crystallization.
What experimental designs are recommended for studying this compound’s role as a GABAB receptor antagonist?
Advanced Research Question
Methodology :
- Electrophysiological assays : Use brain slice preparations (e.g., lateral/basolateral amygdala) to measure synaptic responses.
- Apply paired-pulse stimulation (250 ms interval) to assess presynaptic GABAB modulation.
- Compare effects of this compound with known antagonists (e.g., CGP55845) to validate specificity .
- Dose-response curves : Determine IC₅₀ values in receptor-binding assays using radiolabeled ligands (e.g., [³H]GABA).
Q. Data Interpretation :
- Discrepancies in receptor affinity may arise from tissue-specific expression of GABAB isoforms.
- Control for off-target effects using knockout models or selective inhibitors .
How can researchers address batch-to-batch variability in pharmacological studies?
Advanced Research Question
Strategies :
-
Quality Control (QC) Protocols :
Parameter Specification Method Purity ≥98% HPLC/GC Solubility ≥10 mM in DMSO/PBS Turbidity assay Stability ≥6 months at -20°C Accelerated degradation testing -
Pharmacokinetic Profiling :
What mechanisms explain contradictory results in neuropharmacological studies using this compound?
Advanced Research Question
Potential Causes :
- Species-Specific Metabolism : Rodent vs. human liver microsomes may metabolize the compound differently, altering efficacy .
- Tissue Penetration Variability : Blood-brain barrier permeability differences across models (e.g., in vitro vs. in vivo).
- Experimental Artifacts :
- pH sensitivity of acetic acid moiety affecting solubility in physiological buffers.
- Light-induced degradation during prolonged electrophysiological recordings.
Q. Resolution :
- Standardize animal models and buffer conditions.
- Use isotopically labeled analogs (e.g., ¹⁴C) to track distribution .
How can computational methods predict the compound’s interaction with non-GABAB targets?
Advanced Research Question
Approaches :
- Molecular Docking : Screen against receptor databases (e.g., PDBe) to identify off-target binding (e.g., NMDA or serotonin receptors).
- QSAR Modeling : Correlate structural features (e.g., morpholine ring pKa) with activity profiles to refine selectivity .
Q. Validation :
- Functional assays (e.g., calcium imaging) to confirm predicted interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
